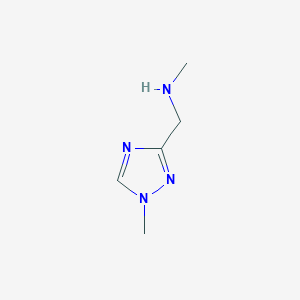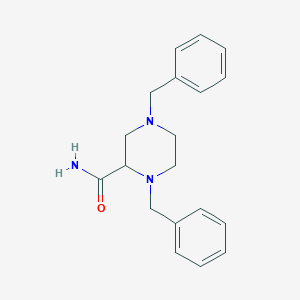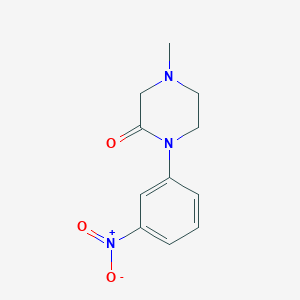![molecular formula C21H23NO5 B8603041 Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B8603041.png)
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate
描述
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with methoxyphenyl and methylenedioxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 3,4-methylenedioxybenzaldehyde, which undergo condensation reactions with suitable amines to form the pyrrolidine ring. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The purification process might involve techniques such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides, hydroxyl groups, or alkyl chains.
科学研究应用
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to reduced activity of that pathway and subsequent biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-4-phenylpyrrolidine 3-carboxylate
- Ethyl 2-(4-methoxyphenyl)-4-(3,4-dimethoxyphenyl)-pyrrolidine 3-carboxylate
- Ethyl 2-(4-methoxyphenyl)-4-(3,4-dihydroxyphenyl)-pyrrolidine 3-carboxylate
Uniqueness
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of both methoxyphenyl and methylenedioxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
ethyl 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO5/c1-3-25-21(23)19-16(14-6-9-17-18(10-14)27-12-26-17)11-22-20(19)13-4-7-15(24-2)8-5-13/h4-10,16,19-20,22H,3,11-12H2,1-2H3 |
InChI 键 |
SUCOGDSEXBRYSF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(CNC1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
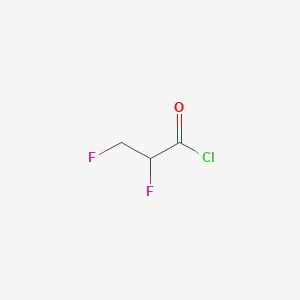
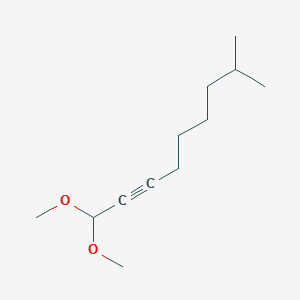
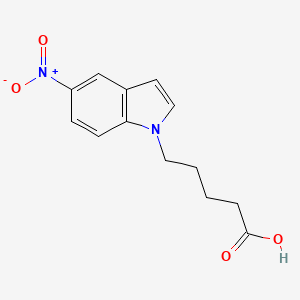
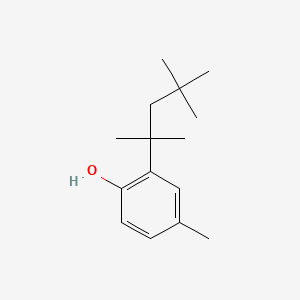
![2-methyl-5-[[(2S)-oxiran-2-yl]methoxy]-1,3-benzothiazole](/img/structure/B8603001.png)
![2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile](/img/structure/B8603021.png)
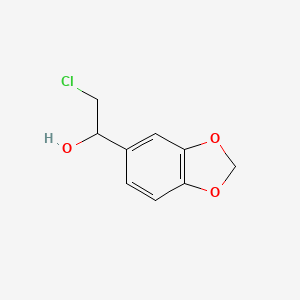

![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)
